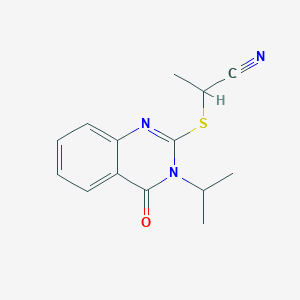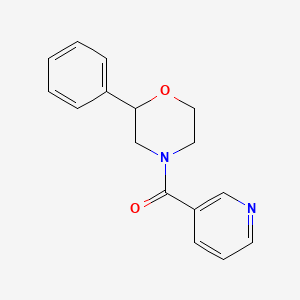
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PMY or PMY-1 and is a small molecule inhibitor of protein kinases.
Wirkmechanismus
PMY-1 inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thus inhibiting its activity. The specificity of PMY-1 for certain kinases is due to the shape and electrostatic properties of the ATP-binding site.
Biochemical and Physiological Effects:
PMY-1 has been shown to have various biochemical and physiological effects. Inhibition of CK2 by PMY-1 has been shown to induce apoptosis in cancer cells. Inhibition of CDK9 by PMY-1 has been shown to reduce the expression of HIV-1 genes. Inhibition of PIM1 by PMY-1 has been shown to reduce the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMY-1 in lab experiments is its specificity for certain protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of using PMY-1 is its potential toxicity. PMY-1 has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving PMY-1. One direction is the development of PMY-1 analogs with improved specificity and reduced toxicity. Another direction is the study of the effects of PMY-1 on other protein kinases and cellular processes. Additionally, the use of PMY-1 in combination with other inhibitors or chemotherapeutic agents may provide new insights into cancer treatment.
Synthesemethoden
The synthesis of PMY-1 involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-pyridinecarboxaldehyde, 2-phenylmorpholine, and methyl 4-chloro-3-oxobutanoate. These materials undergo a series of reactions that include condensation, cyclization, and reduction to yield PMY-1.
Wissenschaftliche Forschungsanwendungen
PMY-1 has been shown to have potential applications in scientific research. Specifically, it has been found to inhibit the activity of several protein kinases, including CK2, PIM1, and CDK9. These kinases are involved in various cellular processes such as cell cycle regulation, gene expression, and signal transduction. Therefore, the inhibition of these kinases by PMY-1 can provide insights into the mechanisms of these processes.
Eigenschaften
IUPAC Name |
(2-phenylmorpholin-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-7-4-8-17-11-14)18-9-10-20-15(12-18)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOGOSFAOQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
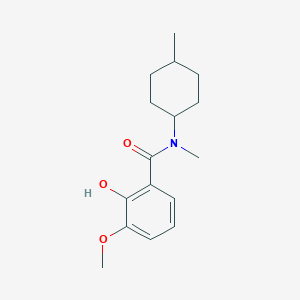
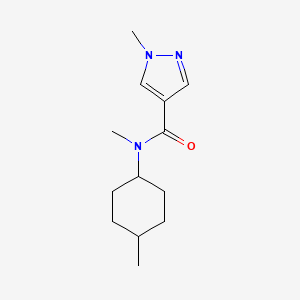
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)

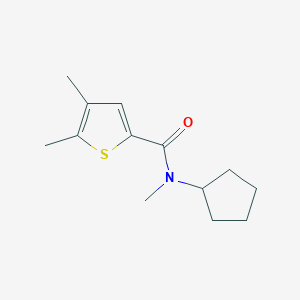
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
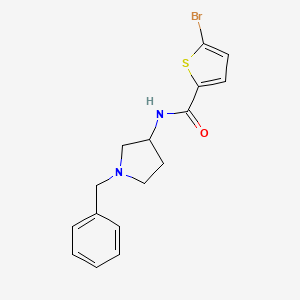
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
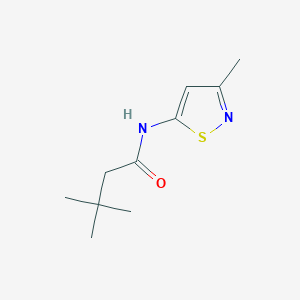

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
